molecular formula C24H30N6O3S B11201712 N-ethyl-1-(6-{2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethyl}-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl)piperidine-3-carboxamide

N-ethyl-1-(6-{2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethyl}-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl)piperidine-3-carboxamide

Cat. No.: B11201712
M. Wt: 482.6 g/mol
InChI Key: GANHHRCKUKGRBW-UHFFFAOYSA-N
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Description

N-ETHYL-1-(6-{[(2-ETHYL-6-METHYLPHENYL)CARBAMOYL]METHYL}-7-OXO-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-2-YL)PIPERIDINE-3-CARBOXAMIDE is a complex organic compound with a unique structure that combines several functional groups, including a thiazole ring, a piperidine ring, and a carbamoyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ETHYL-1-(6-{[(2-ETHYL-6-METHYLPHENYL)CARBAMOYL]METHYL}-7-OXO-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-2-YL)PIPERIDINE-3-CARBOXAMIDE involves multiple steps, including the formation of the thiazole ring, the introduction of the piperidine ring, and the attachment of the carbamoyl group. The specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

N-ETHYL-1-(6-{[(2-ETHYL-6-METHYLPHENYL)CARBAMOYL]METHYL}-7-OXO-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-2-YL)PIPERIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

N-ETHYL-1-(6-{[(2-ETHYL-6-METHYLPHENYL)CARBAMOYL]METHYL}-7-OXO-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-2-YL)PIPERIDINE-3-CARBOXAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-ETHYL-1-(6-{[(2-ETHYL-6-METHYLPHENYL)CARBAMOYL]METHYL}-7-OXO-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-2-YL)PIPERIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole and piperidine derivatives, such as:

    Thiazole-based compounds: Known for their antimicrobial and anti-inflammatory properties.

    Piperidine-based compounds: Used in medicinal chemistry for their pharmacological activities.

Uniqueness

N-ETHYL-1-(6-{[(2-ETHYL-6-METHYLPHENYL)CARBAMOYL]METHYL}-7-OXO-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-2-YL)PIPERIDINE-3-CARBOXAMIDE is unique due to its specific combination of functional groups and its potential for diverse biological activities. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C24H30N6O3S

Molecular Weight

482.6 g/mol

IUPAC Name

N-ethyl-1-[6-[2-(2-ethyl-6-methylanilino)-2-oxoethyl]-7-oxo-[1,3]thiazolo[4,5-d]pyrimidin-2-yl]piperidine-3-carboxamide

InChI

InChI=1S/C24H30N6O3S/c1-4-16-9-6-8-15(3)19(16)27-18(31)13-30-14-26-21-20(23(30)33)34-24(28-21)29-11-7-10-17(12-29)22(32)25-5-2/h6,8-9,14,17H,4-5,7,10-13H2,1-3H3,(H,25,32)(H,27,31)

InChI Key

GANHHRCKUKGRBW-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)CN2C=NC3=C(C2=O)SC(=N3)N4CCCC(C4)C(=O)NCC)C

Origin of Product

United States

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